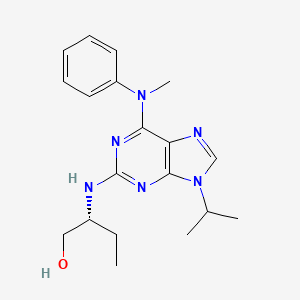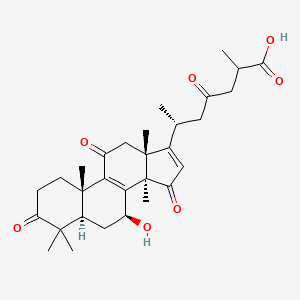
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid is a lanostane-type triterpenoid compound. It is isolated from the fungus Antrodia camphorata, which is known for its medicinal properties. This compound has garnered interest due to its potential anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation reactions to introduce the oxo groups at positions 3, 11, 15, and 23. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. extraction from natural sources like Antrodia camphorata remains a viable method. This involves solvent extraction followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo groups, potentially leading to new derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and yields .
Major Products
The major products formed from these reactions are typically derivatives with modified functional groups, which can exhibit different biological activities. For example, reduction of the oxo groups can lead to hydroxylated derivatives with enhanced solubility .
Scientific Research Applications
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing new triterpenoid derivatives.
Biology: Studied for its role in modulating biological pathways, particularly those involved in inflammation and cancer.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules. Additionally, it can induce apoptosis in cancer cells by affecting mitochondrial pathways and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ganoderic Acid D2: Another triterpenoid with similar anti-inflammatory and anticancer properties.
12β-Acetyloxy-3β-hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic acid: Shares structural similarities and biological activities
Uniqueness
3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid is unique due to its specific oxo group arrangement, which contributes to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H40O7 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(6R)-6-[(5R,7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12-hexahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h12,15-16,19,21,32H,8-11,13-14H2,1-7H3,(H,36,37)/t15-,16?,19+,21+,28+,29-,30+/m1/s1 |
InChI Key |
YBFMHFRKIFVPJA-LRGPFVJBSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)C1=CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1=CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



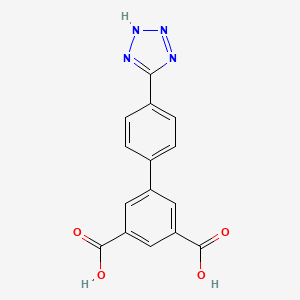

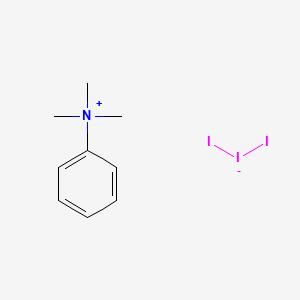

![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)

![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)
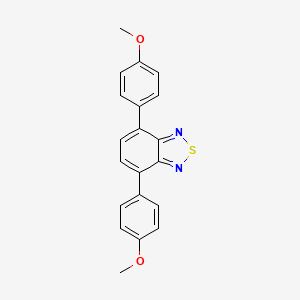
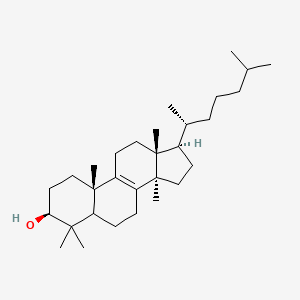
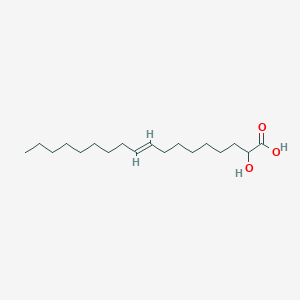
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)

